Pyruvaldehyde-bis-thiosemicarbazone
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Overview
Description
Pyruvaldehyde-bis-thiosemicarbazone is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It is formed through the condensation reaction of pyruvaldehyde with thiosemicarbazide, resulting in a bis-thiosemicarbazone structure. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyruvaldehyde-bis-thiosemicarbazone is synthesized by the condensation reaction of pyruvaldehyde with thiosemicarbazide. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The reaction mixture is heated to facilitate the formation of the bis-thiosemicarbazone product, which is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyruvaldehyde-bis-thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bis-thiosemicarbazone to its corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Pyruvaldehyde-bis-thiosemicarbazone has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and glutathione S-transferase.
Medicine: this compound and its metal complexes have shown promise as anticancer agents due to their ability to inhibit tumor growth.
Industry: The compound is used in the development of sensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of pyruvaldehyde-bis-thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various biological targets, such as enzymes, to inhibit their activity. The compound’s ability to form chelate rings with metal ions is crucial for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Biacetyl-bis-thiosemicarbazone
- Glyoxal-bis-thiosemicarbazone
- Diacetyl-bis-thiosemicarbazone
Uniqueness
Pyruvaldehyde-bis-thiosemicarbazone is unique due to its specific structure and the stability of its metal complexes. Compared to similar compounds, it has shown higher efficacy in certain biological applications, such as enzyme inhibition and anticancer activity. Its ability to form stable complexes with a wide range of metal ions also sets it apart from other bis-thiosemicarbazones.
Properties
IUPAC Name |
[1-(carbamothioylhydrazinylidene)propan-2-ylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6S2/c1-3(9-11-5(7)13)2-8-10-4(6)12/h2H,1H3,(H3,6,10,12)(H3,7,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHSEWZEHYXRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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